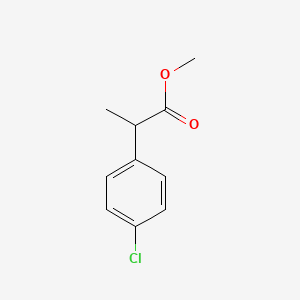

Methyl 2-(4-chlorophenyl)propanoate

Description

Propriétés

Formule moléculaire |

C10H11ClO2 |

|---|---|

Poids moléculaire |

198.64 g/mol |

Nom IUPAC |

methyl 2-(4-chlorophenyl)propanoate |

InChI |

InChI=1S/C10H11ClO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3 |

Clé InChI |

UGCFDZODATURDQ-UHFFFAOYSA-N |

SMILES canonique |

CC(C1=CC=C(C=C1)Cl)C(=O)OC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes structural differences and their implications:

Key Differences and Implications

Substituent Effects: Chlorobutanoyl vs. Chlorophenyl: The 4-chlorobutanoyl group (C₁₅H₁₉ClO₃) introduces a ketone and extended alkyl chain, increasing molecular weight and UV activity. This makes it suitable for analytical impurity tracking . Chloroethyl vs. Chlorophenyl: The 2-chloroethyl group (C₁₁H₁₃ClO₂) enhances electrophilicity, favoring nucleophilic substitution reactions in drug synthesis .

Steric and Electronic Effects: The α-methyl group in Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate increases steric hindrance, slowing hydrolysis but improving thermal stability . The absence of α-substituents in this compound likely makes it more reactive in ester hydrolysis or transesterification .

Applications: Agrochemicals: this compound derivatives are pivotal in synthesizing cyclopentanone intermediates for fungicides like metconazole . Pharmaceuticals: Compounds with methanesulfonyl (e.g., C₁₂H₁₈ClNO₄S) or amino groups () are used in active pharmaceutical ingredients (APIs) due to their bioactivity .

Méthodes De Préparation

Esterification of 2-(4-Chlorophenyl)Propanoic Acid

The direct esterification of 2-(4-chlorophenyl)propanoic acid with methanol is a foundational method. This acid-catalyzed reaction typically employs sulfuric acid or methanesulfonic acid under reflux conditions. For example, EP0761640A1 describes a solvent-free process using methanesulfonic acid (0.24 mol) at 80–100°C, achieving yields exceeding 90% after 6 hours. The absence of solvents simplifies purification, with the product crystallized from ethanol or diisopropylether.

Key Data:

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| H$$2$$SO$$4$$ | 80–100 | 85 | 95 | |

| CH$$3$$SO$$3$$H | 90 | 92 | 97 |

This method is industrially favored due to its simplicity, though it requires careful control of aqueous workups to avoid hydrolysis.

Friedel-Crafts Alkylation of 4-Chlorotoluene

Friedel-Crafts alkylation using methyl acrylate and 4-chlorotoluene in the presence of Lewis acids (e.g., AlCl$$_3$$) forms the propanoate backbone. CA2512342A1 details a two-step process:

- Alkylation: 4-Chlorotoluene reacts with methyl acrylate at 0–5°C in dichloromethane, catalyzed by AlCl$$_3$$ (1.2 eq).

- Rearomatization: The intermediate is treated with HCl to restore aromaticity, yielding 78–82% product.

Optimized Conditions:

This route is limited by the formation of polyalkylated byproducts, necessitating rigorous column chromatography (hexane:EtOAc, 10:1).

Nucleophilic Substitution of Methyl 2-Bromo-2-(4-Chlorophenyl)Propanoate

Bromination followed by methanol substitution offers a high-yield pathway. EVT-14079964 outlines:

- Bromination: Methyl 3-(4-chlorophenyl)propanoate reacts with Br$$2$$ in CCl$$4$$ at 40°C, catalyzed by FeBr$$_3$$ (0.1 eq), yielding methyl 2-bromo-2-(4-chlorophenyl)propanoate (94%).

- Methanolysis: The bromide intermediate is treated with NaOCH$$_3$$ in THF at 25°C, achieving 88% substitution.

Advantages:

- Avoids harsh acids.

- Scalable to multi-kilogram batches.

Catalytic Asymmetric Synthesis

Optical resolution of racemic 2-(4-chlorophenyl)propanoic acid using chiral amines (e.g., (−)-phenylethylamine) produces enantiomerically pure esters. CA2512342A1 reports:

- Resolution: Racemic acid is treated with (−)-phenylethylamine in butanol/water (3:1), yielding the (+)-CPA salt (ee > 98%).

- Esterification: The salt is reacted with methyl iodide in DMF, furnishing the R-enantiomer in 85% yield.

Data Table:

| Amine | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| (−)-PEA | Butanol/H$$_2$$O | 98 | 85 |

| (+)-Cinchonidine | Toluene | 95 | 78 |

This method is critical for pharmaceutical applications but requires recycling of the resolving agent to economize.

Palladium-Catalyzed Cross-Coupling

Transition-metal-mediated coupling of 4-chlorophenylboronic acid with methyl propanoate derivatives is a modern approach. US2006/63933 describes:

- Coupling: 4-Chlorophenylboronic acid reacts with methyl 2-methylpropanoate in DMF at 80°C, using Pd(acac)$$2$$ (5 mol%), P(tBu)$$3$$ (10 mol%), and ZnF$$_2$$ (1.5 eq).

- Yield: 85% after flash chromatography.

Conditions:

This method avoids stoichiometric metals but is cost-prohibitive for large-scale synthesis.

Reduction of Methyl 2-(4-Chlorophenyl)-3-Oxopropanoate

Sodium borohydride reduction of keto-esters provides a stereocontrolled route. PMC11290303 demonstrates:

- Ketone Formation: Fenofibric acid is oxidized to methyl 2-(4-chlorophenyl)-3-oxopropanoate using KMnO$$_4$$ in acetic acid (75% yield).

- Reduction: NaBH$$4$$ in ethanol at 0°C reduces the ketone to the secondary alcohol, followed by esterification with CH$$3$$I (82% overall).

Critical Parameters:

Industrial-Scale Purification Strategies

Final purification often determines commercial viability. CA2685797A1 recommends:

- Crystallization: Ethanol or methyl tert-butyl ether (MTBE) yields >99% purity.

- Chromatography: Silica gel with hexane:EtOAc (10:1) removes trace impurities.

Comparative Data:

| Method | Purity (%) | Cost (USD/kg) |

|---|---|---|

| Crystallization | 99.5 | 120 |

| Chromatography | 99.9 | 450 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(4-chlorophenyl)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 4-chlorophenyl derivatives react with methyl esters. For example, methyl 2-bromo-2-methylpropanoate reacts with 4-chloroaniline in dimethylformamide (DMF) using potassium carbonate as a base to deprotonate the amine, enhancing nucleophilicity . Reaction temperature (typically 80–100°C) and solvent polarity significantly affect yield. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) is recommended to isolate the product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key signals include the ester methyl group (δ ~3.6–3.8 ppm in ¹H NMR) and the aromatic protons (δ ~7.2–7.4 ppm for para-substituted chlorophenyl groups). Fourier-Transform Infrared (FTIR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., m/z 228 for [M+H]⁺) .

Q. What are the common impurities in this compound synthesis, and how are they detected?

- Methodological Answer : By-products like unreacted 4-chloroaniline or bromoester intermediates may persist. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) or Liquid Chromatography-Mass Spectrometry (LC-MS) can resolve these impurities. For example, Impurity M(EP) (a hydroxylated derivative) is identified via retention time shifts and MS fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer : The 4-chlorophenyl group provides electron-withdrawing effects, enhancing electrophilicity at the ester carbonyl for nucleophilic attacks (e.g., hydrolysis or aminolysis). Steric hindrance from the methyl group adjacent to the ester slows reaction kinetics, requiring catalysts like DMAP (4-dimethylaminopyridine) for acylation reactions. Computational studies (DFT) can model charge distribution to predict reactivity .

Q. What strategies resolve contradictory data in spectroscopic analysis of this compound derivatives?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity or impurities. For example, residual DMF in crude samples can obscure ¹H NMR signals. Lyophilization or repeated washing with non-polar solvents removes such artifacts. For ambiguous MS peaks, tandem MS (MS/MS) or isotope labeling clarifies fragmentation pathways .

Q. How can enantiomeric purity of this compound derivatives be assessed for chiral drug development?

- Methodological Answer : Chiral HPLC using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases resolves enantiomers. Circular Dichroism (CD) spectroscopy confirms absolute configuration. For racemic mixtures, enzymatic resolution (e.g., lipase-catalyzed hydrolysis) selectively cleaves one enantiomer .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

- Methodological Answer : Batch-to-batch variability in yield arises from exothermic side reactions (e.g., ester hydrolysis). Continuous flow reactors improve heat dissipation and reproducibility. Green chemistry approaches, such as replacing DMF with cyclopentyl methyl ether (CPME), reduce environmental impact while maintaining efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.